

Rucaparib companion diagnostic

FoundationFocus CDx BRCA

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Rucaparib Camsylate

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FoundationFocus CDxBRCA Profile

The table below summarizes the key characteristics of the FoundationFocus CDxBRCA test based on its initial approval:

Feature	Specification
Developer	Foundation Medicine [1]
FDA Approval Date	December 19, 2016 [1] [2] [3]
Technology	Next-Generation Sequencing (NGS) [1] [4] [2]
Specimen Type	Formalin-Fixed Paraffin-Embedded (FFPE) ovarian tumor tissue [1] [5]
Target Genes	<i>BRCA1</i> and <i>BRCA2</i> (BRCA1/2) [1] [5]
Detects	Somatic (tumor) and sometimes germline sequence alterations in BRCA1/2 [4]
Intended Use	Qualitative detection of BRCA1/2 alterations to identify ovarian cancer patients for whom treatment with Rubraca (rucaparib) is being considered [1]

Clinical Validation and Experimental Data

The FDA approval for FoundationFocus CDxBRCA was supported by its use in the clinical development program for the PARP inhibitor Rucaparib. The key experimental data comes from an integrated analysis of two pivotal trials: Study 10 (NCT01482715) and ARIEL2 (NCT01891344) [6].

Experimental Protocol

- **Objective:** To evaluate the antitumor activity and safety of oral rucaparib (600 mg twice daily) in patients with relapsed high-grade ovarian carcinoma (HGOC) [6].
- **Patient Population (Efficacy):** The integrated efficacy analysis included 106 patients with HGOC and a deleterious **germline or somatic** *BRCA1* or *BRCA2* mutation who had received at least two prior chemotherapies [3] [6].
- **Primary Endpoint:** Investigator-assessed confirmed objective response rate (ORR) [6].
- **Diagnostic Method:** Tumor samples were analyzed using the FoundationFocus CDxBRCA test to determine BRCA mutation status [5] [7].

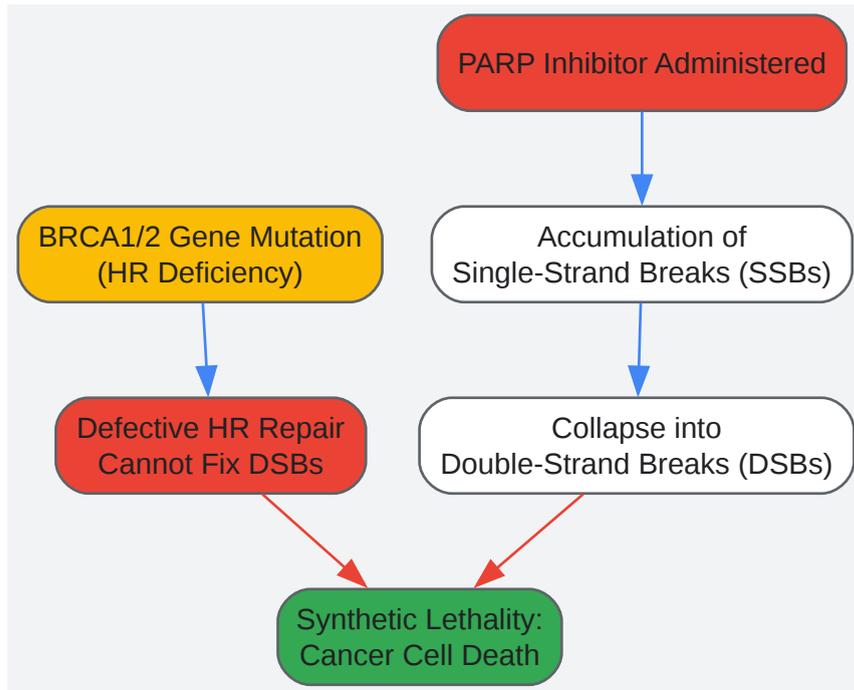
Key Efficacy Results

The following table summarizes the antitumor activity of rucaparib in patients identified by the companion diagnostic:

Metric	Result in BRCA-Mutated Patients (n=106)
Objective Response Rate (ORR)	53.8% (95% CI: 43.8–63.5) [6]
Complete Response (CR)	8.5% of patients [6]
Partial Response (PR)	45.3% of patients [6]
Median Duration of Response (DOR)	9.2 months (95% CI: 6.6–11.6) [3] [6]

The Scientific Workflow and Mechanism of Action

The rationale for using a PARP inhibitor like rucaparib in BRCA-mutated cancers is based on the concept of **synthetic lethality** [8] [7]. The relationship between BRCA mutations, PARP inhibition, and cell death can be summarized in the following pathway:



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The FoundationFocus CDxBRCA test identifies tumors that have lost proficient homologous recombination (HR) repair, most commonly due to BRCA1/2 mutations. The test was notable for being the first NGS-based companion diagnostic that could detect **somatic BRCA mutations** in tumor tissue, potentially identifying up to twice as many patients who could benefit from PARP inhibitor therapy compared to conventional tests that only identify germline mutations [1] [5].

Key Differentiators at the Time of Approval

While a direct, data-driven comparison with current alternatives is not possible with the available information, the features that distinguished FoundationFocus CDxBRCA at launch were:

- **Comprehensive Profiling:** As an NGS-based test, it provided uniform analysis of all coding exons of the BRCA1 and BRCA2 genes from tumor tissue [1] [5].
- **Somatic Mutation Detection:** This was a significant advancement, as germline-only testing was estimated to miss about half of all BRCA1/2 mutations present in a tumor [5] [2].

- **Regulatory Synergy:** It was developed in parallel with rucaparib, and its approval was part of a coordinated FDA submission, establishing a model for future drug-diagnostic co-development [5] [7].

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